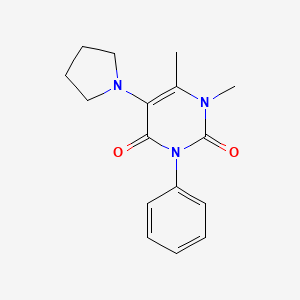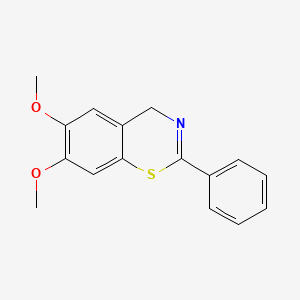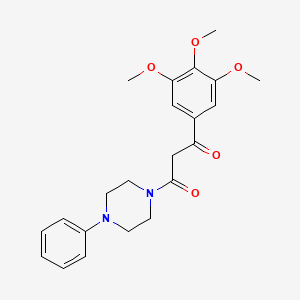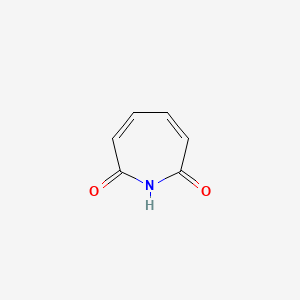
1H-azepine-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-azepine-2,7-dione is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-azepine-2,7-dione can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . Another method includes the photocycloaddition of substituted alkenes with isoindole-dione derivatives in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of this compound often involves one-pot synthesis techniques, which are efficient and cost-effective. These methods typically include the recyclization of small and medium carbo- or azacyclanes and multicomponent heterocyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-azepine-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield partially or fully saturated azepine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various azepine derivatives, which can exhibit different degrees of saturation and functionalization .
Wissenschaftliche Forschungsanwendungen
1H-azepine-2,7-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-azepine-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anticonvulsant, analgesic, and antineoplastic activities .
Vergleich Mit ähnlichen Verbindungen
Azepine: A seven-membered nitrogen-containing heterocycle.
Azepane: A fully saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Uniqueness: 1H-azepine-2,7-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
24833-10-1 |
|---|---|
Molekularformel |
C6H5NO2 |
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
azepine-2,7-dione |
InChI |
InChI=1S/C6H5NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H,(H,7,8,9) |
InChI-Schlüssel |
FJQZWODWLBQDBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

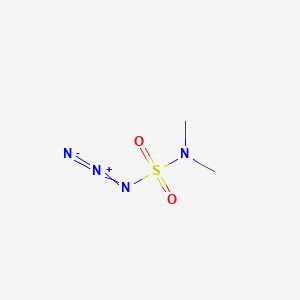
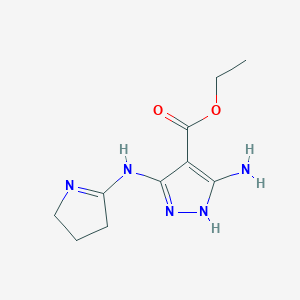
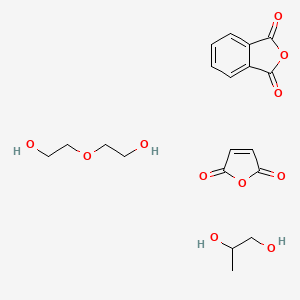
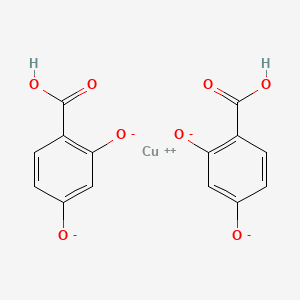
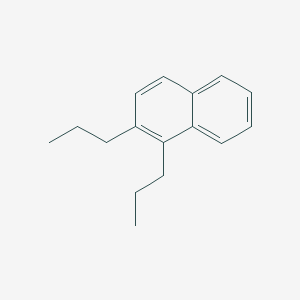
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
